molecular formula C22H24ClN3O3 B2624042 3-(2-chlorophenyl)-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-5-methylisoxazole-4-carboxamide CAS No. 953996-81-1

3-(2-chlorophenyl)-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-5-methylisoxazole-4-carboxamide

Cat. No.: B2624042
CAS No.: 953996-81-1
M. Wt: 413.9
InChI Key: BMMTWOYDKMQHHP-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-5-methylisoxazole-4-carboxamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-5-methylisoxazole-4-carboxamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the isoxazole ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a β-keto ester and hydroxylamine under acidic or basic conditions.

    Introduction of the 2-chlorophenyl group: This step often involves a nucleophilic aromatic substitution reaction where a chlorinated aromatic compound reacts with a nucleophile.

    Attachment of the furan-2-ylmethyl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using a furan derivative and a suitable catalyst.

    Formation of the piperidine ring: This step involves the cyclization of a suitable precursor, such as a diamine, under acidic or basic conditions.

    Final coupling to form the carboxamide: This step involves the reaction of the intermediate with a carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-5-methylisoxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with various nucleophiles.

    Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), are commonly used.

Major Products

    Oxidation: Furanone derivatives.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

3-(2-chlorophenyl)-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-5-methylisoxazole-4-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders.

    Biological Studies: It can be used to study the interactions between small molecules and biological targets, such as receptors and enzymes.

    Pharmacology: This compound can be used to investigate the pharmacokinetics and pharmacodynamics of new drug candidates.

    Industrial Applications: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-5-methylisoxazole-4-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-(2-chlorophenyl)-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-5-methylisoxazole-4-carboxamide: shares structural similarities with other compounds containing isoxazole, piperidine, and furan rings.

    Similar compounds: include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

3-(2-chlorophenyl)-N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O3/c1-15-20(21(25-29-15)18-6-2-3-7-19(18)23)22(27)24-13-16-8-10-26(11-9-16)14-17-5-4-12-28-17/h2-7,12,16H,8-11,13-14H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMMTWOYDKMQHHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC3CCN(CC3)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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